molecular formula C17H16ClN3O2 B2863232 2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034351-79-4

2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2863232
CAS RN: 2034351-79-4
M. Wt: 329.78
InChI Key: HYILRQNARAFLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule. It contains a chlorophenyl group, a furan ring, a pyrazole ring, and an acetamide group. These components are common in many pharmaceuticals and synthetic organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, furan, pyrazole, and acetamide groups. For example, furan is a π-excessive heterocycle and prefers electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acetamide group) would all affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of related pyrazole-acetamide derivatives, leading to the development of novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been characterized using various spectroscopic techniques and crystallography, revealing insights into their molecular structure and the effect of hydrogen bonding on self-assembly processes. Such studies are fundamental for advancing the understanding of molecular interactions and the design of new materials with specific properties (Chkirate et al., 2019).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including derivatives similar to the compound , have shown promising results. These studies utilize computational methods to evaluate the (hyper)polarizabilities of these materials, suggesting their potential application in photonic devices like optical switches and modulators. Such research contributes to the development of advanced materials for optical and electronic applications (Castro et al., 2017).

Biological Applications

While the request specified to exclude information related to drug use, dosage, and side effects, it's noteworthy that compounds with similar structures have been evaluated for their biological activities. This includes studies on antimicrobial, antitubercular, and anti-inflammatory properties, which underscore the potential of such compounds in medicinal chemistry and pharmacology (Bhoot et al., 2011), (Ravula et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological receptors, but without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled and used .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in areas like medicine or materials science, further studies could be conducted to optimize its synthesis, understand its properties, and explore its uses .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-15-5-2-1-4-13(15)10-17(22)19-7-8-21-12-14(11-20-21)16-6-3-9-23-16/h1-6,9,11-12H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILRQNARAFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.